6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one
Overview
Description
6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups at positions 6 and 7, a trifluoromethyl group at the 2-position of the phenyl ring, and a dihydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-phenoxyquinoline: A derivative with a phenoxy group instead of the trifluoromethyl-phenyl group.
6,7-Dimethoxy-4-(2-naphthyloxy)pyrrolidin-1-yl]quinazoline: A compound with a naphthyloxy group and a pyrrolidinyl moiety.
Uniqueness
The presence of the trifluoromethyl-phenyl group in 6,7-Dimethoxy-4-(2-trifluoromethyl-phenyl)-3,4-dihydro-1H-quinolin-2-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific research applications .
Properties
IUPAC Name |
6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-15-7-12-11(8-17(23)22-14(12)9-16(15)25-2)10-5-3-4-6-13(10)18(19,20)21/h3-7,9,11H,8H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLHSQSWGIDQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146748 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203606 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
599151-36-7 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599151-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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